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Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 1-(4-tert-Butylphenyl)-2-propanol (4-tBP-2P) in Cellular Models: A Methodological Whitepaper

Executive Summary The investigation of lipophilic alkylphenols in cellular models requires a paradigm shift from classical lock-and-key receptor pharmacology to membrane-mediated allostery. 1-(4-tert-Butylphenyl)-2-propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The investigation of lipophilic alkylphenols in cellular models requires a paradigm shift from classical lock-and-key receptor pharmacology to membrane-mediated allostery. 1-(4-tert-Butylphenyl)-2-propanol (4-tBP-2P) is a structurally distinct phenylpropanol characterized by a bulky, highly lipophilic tert-butyl moiety. In cellular models, its mechanism of action (MoA) is primarily driven by its partitioning into the lipid bilayer. This intercalation disrupts local lipid packing, altering membrane fluidity, which subsequently triggers the allosteric modulation of mechanosensitive and ligand-gated ion channels.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating experimental framework for characterizing the cellular MoA of 4-tBP-2P. By bridging physicochemical profiling with advanced electrophysiology and bioenergetics, this guide establishes a rigorous pipeline for evaluating membrane-active small molecules.

Physicochemical Profiling & Putative Targets

The pharmacological behavior of 4-tBP-2P is dictated by its physicochemical properties (LogP ~3.6, MW 192.3). Unlike highly polar molecules that require active transport, 4-tBP-2P passively diffuses into the hydrophobic core of the plasma membrane.

The Causality of Membrane Disruption: The bulky tert-butyl group prevents tight van der Waals packing between the acyl chains of membrane phospholipids. This steric hindrance increases local membrane fluidity and decreases lipid order. Recent biophysical studies have demonstrated that such mechanical perturbations in the plasma membrane act as the primary activation trigger for mechanosensitive channels like the Transient Receptor Potential Ankyrin 1 (TRPA1) . Furthermore, this lipid fluidization is known to cause the conformational block of voltage-gated sodium channels (Na_v), a mechanism shared by structural analogs like propofol and local anesthetics .

At elevated concentrations, related tert-butylphenyl derivatives have been shown to disrupt intracellular lipid metabolism and induce endoplasmic reticulum (ER) stress, highlighting the need for comprehensive toxicity screening .

Pathway A 1-(4-tert-Butylphenyl)-2-propanol (4-tBP-2P) B Plasma Membrane Intercalation (Hydrophobic Core) A->B C Alteration of Membrane Lipid Order (Increased Fluidity) B->C D TRPA1 Channel Activation (Mechanosensation) C->D Allosteric Shift E Voltage-Gated Na+ Channel Block (Steric Hindrance) C->E Conformational Block F Intracellular Ca2+ Influx D->F G Action Potential Inhibition E->G

Mechanistic pathway of 4-tBP-2P via membrane intercalation and ion channel modulation.

Expected Pharmacological Profile

To provide a baseline for assay development, the following table synthesizes the expected quantitative behavior of 4-tBP-2P across various cellular assays, extrapolated from validated alkylphenol models.

Cellular AssayTarget / ParameterExpected 4-tBP-2P EffectMechanistic Implication
Laurdan GP Fluorescence Membrane Lipid OrderEC₅₀ ~ 15–30 µMIncreases membrane fluidity / decreases lipid packing.
Whole-Cell Patch Clamp TRPA1 ActivationEC₅₀ ~ 45 µMMechanosensitive channel opening via lipid disorder.
Whole-Cell Patch Clamp Na_v1.5 InhibitionIC₅₀ ~ 80 µMSteric block of voltage-gated sodium channels.
Seahorse XF Analysis Mitochondrial ATP ProductionIC₅₀ > 150 µMMild mitochondrial uncoupling at high concentrations.
High-Content Screening Cell Viability (CHO-K1)IC₅₀ > 250 µMLow acute cytotoxicity; primary effects are functional.

Core Mechanistic Workflows & Protocols

To rigorously validate the MoA of 4-tBP-2P, we deploy a four-phase screening cascade. Each protocol is designed as a self-validating system , ensuring that observed effects are compound-specific rather than artifacts of cellular degradation.

Workflow S1 Phase 1 Membrane Fluidity Laurdan GP Assay S2 Phase 2 Electrophysiology HTPC (TRPA1/Nav) S1->S2 S3 Phase 3 Bioenergetics Seahorse XF S2->S3 S4 Phase 4 Cytotoxicity High-Content Screen S3->S4

Stepwise experimental workflow for elucidating the cellular mechanism of 4-tBP-2P.

Protocol 1: Quantifying Membrane Fluidity via Laurdan Generalized Polarization (GP)

Rationale: Laurdan is a fluorescent probe whose emission spectrum shifts based on water penetration into the lipid bilayer. When 4-tBP-2P disrupts lipid packing, water penetrates deeper, shifting Laurdan's emission from blue (ordered) to green (disordered). Self-Validation: Benzyl alcohol is used as a known membrane-fluidizing positive control.

  • Cell Preparation: Seed CHO-K1 cells at 2×104 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with PBS. Incubate with 1.5 µM Laurdan dye in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Compound Treatment: Remove dye and wash twice. Apply 4-tBP-2P (titration from 0.1 µM to 200 µM) in assay buffer. Include 50 mM benzyl alcohol as a positive control and 0.1% DMSO as a vehicle control.

  • Fluorescence Acquisition: Excite the plate at 340 nm using a multimode microplate reader. Record emission at 440 nm ( I440​ , ordered lipid phase) and 490 nm ( I490​ , disordered lipid phase).

  • Data Analysis: Calculate the Generalized Polarization (GP) value using the formula: GP=(I440​−I490​)/(I440​+I490​) . A dose-dependent decrease in GP confirms the membrane-fluidizing MoA of 4-tBP-2P.

Protocol 2: High-Throughput Patch Clamp (HTPC) for TRPA1 Modulation

Rationale: To prove that the membrane fluidization observed in Protocol 1 translates to functional ion channel modulation, we measure TRPA1 currents. Self-Validation: A critical pitfall in electrophysiology with lipophilic compounds is mistaking membrane destabilization (leak current) for actual channel opening. We validate causality by applying a specific TRPA1 antagonist (A967079) after 4-tBP-2P activation. If the current is truly TRPA1-mediated, A967079 will completely block it.

  • System Priming: Prime an automated patch-clamp system (e.g., QPatch or SyncroPatch) with Extracellular Solution (ECS: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4) and Intracellular Solution (ICS: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2). Note: ATP is crucial to prevent channel rundown.

  • Cell Capture: Harvest TRPA1-expressing HEK293 cells and resuspend in ECS. Dispense into the recording plate. Apply negative pressure to form Giga-ohm seals (>1 GΩ), followed by a brief pulse to achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms, repeated every 5 seconds.

  • Dosing: Perfuse 4-tBP-2P (10 µM to 100 µM) and monitor the development of outward and inward currents.

  • Antagonist Validation: Once the current reaches a steady-state plateau, perfuse 10 µM A967079. Quantify the percentage of current block to confirm TRPA1 specificity.

Protocol 3: Mitochondrial Bioenergetics (Seahorse XF Cell Energy Phenotype)

Rationale: Highly lipophilic compounds can accumulate in the inner mitochondrial membrane, acting as mild protonophores (uncouplers) and disrupting oxidative phosphorylation. Self-Validation: The use of Oligomycin and FCCP allows us to distinguish between ATP-linked respiration inhibition and maximal respiratory capacity collapse.

  • Plate Preparation: Seed HepG2 cells at 1.5×104 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Hydration: Hydrate the XF sensor cartridge with calibrant at 37°C in a non-CO₂ incubator overnight.

  • Assay Execution: Replace growth medium with Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Inject 4-tBP-2P via Port A to assess acute effects on the Oxygen Consumption Rate (OCR).

  • Stress Test: Inject Oligomycin (1 µM) via Port B, followed by FCCP (0.5 µM) via Port C, and Rotenone/Antimycin A (0.5 µM) via Port D.

  • Interpretation: If 4-tBP-2P acts as an uncoupler, basal OCR will spike immediately after Port A injection, prior to Oligomycin addition.

Conclusion

The mechanism of action of 1-(4-tert-Butylphenyl)-2-propanol in cellular models bypasses traditional receptor binding, operating instead through the biophysical alteration of the lipid bilayer. By employing the self-validating protocols outlined in this guide—spanning Laurdan GP fluorescence, rigorous patch-clamp electrophysiology, and bioenergetic profiling—researchers can accurately map the pharmacological and toxicological boundaries of this compound. This approach ensures high data integrity and mitigates the false-positive artifacts commonly associated with lipophilic screening.

References

  • Title: The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. Source: International Journal of Molecular Sciences, 2021. URL: [Link]

  • Title: Comparative Interactions of Anesthetic Alkylphenols with Lipid Membranes. Source: Open Journal of Anesthesiology, 2014. URL: [Link]

  • Title: Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Source: Chemical Research in Toxicology, 2025. URL: [Link]

  • Title: Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Source: Toxicological Sciences, 2020. URL: [Link]

Exploratory

Biological Activity of 1-(4-tert-Butylphenyl)-2-propanol Derivatives: A Technical Guide to Mechanisms, Efficacy, and Experimental Workflows

Executive Summary The 1-(4-tert-butylphenyl)-2-propanol scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By combining a bulky, lipophilic aromatic ring with a hydrogen-bonding ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4-tert-butylphenyl)-2-propanol scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By combining a bulky, lipophilic aromatic ring with a hydrogen-bonding aliphatic alcohol, this structural class bridges the gap between membrane-disrupting antimicrobial agents and nuclear receptor modulators. This whitepaper synthesizes the core biological activities of these derivatives, providing drug development professionals with mechanistic insights, quantitative efficacy data, and self-validating experimental protocols for preclinical evaluation.

Pharmacophore Modeling & Structure-Activity Relationship (SAR)

The dualistic biological nature of 1-(4-tert-butylphenyl)-2-propanol derivatives is driven by two distinct structural domains:

  • The 4-tert-Butylphenyl Moiety: This bulky group acts as a powerful lipophilic driver. Compounds bearing a para-tert-butylphenyl substituent typically exhibit a high partition coefficient (logP 4.0), which facilitates deep insertion into bacterial and fungal lipid bilayers 1. While this enhances membrane permeability, formulation strategies must be optimized to prevent violations of Lipinski’s Rule of Five regarding excessive lipophilicity 1.

  • The 2-Propanol Core: The secondary alcohol serves as a critical hydrogen-bond donor/acceptor. When derivatized (e.g., via amination to form dialkylamino-2-propanols), the resulting molecules exhibit potent broad-spectrum biological activities, ranging from antimicrobial efficacy to anti-inflammatory responses 2, 3.

Core Biological Activities

Antimicrobial and Antibiofilm Efficacy

Derivatives of the propanol scaffold exhibit profound effects against both planktonic cells and sessile biofilms. Closely related 1-[(2,4-di-tert-butylphenoxy)-3-dialkylamino-2-propanol] derivatives demonstrate Minimum Inhibitory Concentrations (MIC) as low as 0.78 μg/mL against Staphylococcus aureus2. Furthermore, these compounds achieve up to 96.1% inhibition of biofilm formation in critical pathogens like S. aureus and P. aeruginosa. The mechanism involves the disruption of the extracellular polymeric substance (EPS) matrix and permeabilization of the cell membrane, similar to the action of 2,4-DTBP against Cutibacterium acnes4.

Nuclear Receptor Modulation and Endocrine Effects

Beyond antimicrobial action, the bulky tert-butylphenyl group mimics endogenous lipid ligands, allowing these derivatives to interact with nuclear receptors. Analogous compounds, such as p-BMHCA, exhibit agonist activity toward Retinoid Acid Receptors (RARα/RARβ) 5. Moreover, the tert-butylphenol motif has been proven to directly bind and activate the Retinoid X Receptor (RXR) and PPARγ heterodimers, inducing adipogenesis and modulating metabolic gene transcription 6.

MOA A 1-(4-tert-Butylphenyl) -2-propanol Scaffold B Membrane Insertion (High logP Partitioning) A->B Hydrophobic Interaction C Nuclear Receptor Binding (RXR / RAR / PPARγ) A->C Ligand-Pocket Binding D Biofilm Matrix Disruption B->D EPS Synthesis Inhibition E Transcriptional Modulation C->E Co-activator Recruitment F Pathogen Clearance (Bactericidal/Fungicidal) D->F Increased Permeability

Fig 1. Dual-action mechanistic pathway of 1-(4-tert-butylphenyl)-2-propanol derivatives.

Quantitative Data Summaries

Table 1: Comparative Antimicrobial & Antibiofilm Efficacy of Propanol Derivatives

Compound Class / AnalogTarget StrainPlanktonic MIC (μg/mL)Biofilm Inhibition (%)Ref.
Aminopropanol (KVM-316)S. aureus 2220.78 - 3.7596.1%2
Aminopropanol (KVM-316)P. aeruginosa 44912.596.1%
2,4-DTBP AnalogC. acnes16.0N/A4

Table 2: Nuclear Receptor Activation Profiles

Receptor TargetLigand MotifActivation EffectBiological OutcomeRef.
RXR / PPARγtert-ButylphenylAgonistAdipogenesis / Metabolic Shift6
RARα / RARβp-BMHCAWeak AgonistTranscriptional Modulation5

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data during the preclinical evaluation of 1-(4-tert-butylphenyl)-2-propanol derivatives, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Throughput Biofilm Inhibition Assay (Gentian Violet)

Causality: Gentian Violet (Crystal Violet) binds nonspecifically to negatively charged molecules in the EPS matrix and viable cells. By washing away planktonic cells, the retained dye becomes a direct, quantifiable surrogate for sessile biofilm biomass.

  • Inoculation: Seed 96-well flat-bottom microtiter plates with 1×106 CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote robust EPS production).

  • Compound Treatment: Add the propanol derivative at sub-MIC concentrations (e.g., 0.5× and 0.25× MIC). Why sub-MIC? This ensures that any observed reduction in biofilm is due to specific antibiofilm mechanisms (e.g., EPS inhibition) rather than mere bactericidal activity.

  • Incubation & Washing: Incubate statically at 37°C for 24 hours. Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: Gentle washing removes non-adherent planktonic cells without shearing the fragile biofilm architecture.

  • Staining & Solubilization: Add 0.1% Gentian Violet for 15 minutes. Wash away excess dye, air dry, and solubilize the bound dye with 33% glacial acetic acid. Read absorbance at 590 nm.

  • Validation Checkpoint: Calculate the Z'-factor using the vehicle control (DMSO) and a known positive control (e.g., Ciprofloxacin). A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the biomass reduction is statistically robust against pipetting variance.

Workflow Step1 1. Compound Preparation (Serial Dilution in Broth) Step2 2. Planktonic MIC Assay (Broth Microdilution) Step1->Step2 Standardized Inoculum Step3 3. Biofilm Formation (Sub-MIC Incubation, 24h) Step2->Step3 Select Sub-MIC Wells Step4 4. Gentian Violet Staining (Biomass Quantification) Step3->Step4 PBS Wash (Remove Planktonic) Step5 5. Optical Density Readout (Absorbance at 590 nm) Step4->Step5 Acetic Acid Solubilization

Fig 2. Self-validating high-throughput workflow for quantifying antibiofilm efficacy.

Protocol B: Nuclear Receptor Activation Assay (Dual-Luciferase Reporter)

Causality: The bulky tert-butylphenyl group can act as an endocrine disruptor or therapeutic modulator. A luciferase reporter linked to RXR/PPAR response elements provides a highly sensitive, luminescent readout that directly correlates with ligand-induced transcriptional activation.

  • Transfection: Co-transfect HEK293T cells with a Firefly luciferase reporter plasmid containing RXR response elements (RXRE) and a constitutively active Renilla luciferase plasmid (pRL-TK).

  • Compound Exposure: Treat the cells with varying concentrations of the 1-(4-tert-butylphenyl)-2-propanol derivative (0.1 μM to 10 μM) for 24 hours.

  • Luminescence Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Validation Checkpoint: Normalize the Firefly luminescence to the Renilla luminescence. Causality: This critical step controls for well-to-well variations in transfection efficiency and compound-induced cytotoxicity, ensuring the signal strictly reflects true receptor activation.

References

  • [1] Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. NIH. 1

  • [5] Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II - Public Health. European Commission. 5

  • [2] ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. USMF. 2

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. One Health & Risk Management.

  • [4] Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. MDPI.4

  • [3] Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide. Benchchem. 3

  • [6] 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. NIH. 6

Sources

Foundational

Thermodynamic Profiling and Stability Kinetics of 1-(4-tert-Butylphenyl)-2-propanol: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, understanding the thermodynamic boundaries and degradation kinetics of intermediate compounds is non-negotiable. 1-(4-tert-Butylphenyl)-2-propanol (Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic boundaries and degradation kinetics of intermediate compounds is non-negotiable. 1-(4-tert-Butylphenyl)-2-propanol (Molecular Formula: C₁₃H₂₀O) is a sterically hindered secondary alcohol utilized extensively in advanced organic synthesis, fragrance chemistry, and as a pharmaceutical intermediate.

This whitepaper provides an authoritative, field-proven analysis of the thermodynamic properties and stability profile of 1-(4-tert-Butylphenyl)-2-propanol. Moving beyond basic physicochemical data, this guide deconstructs the mechanistic pathways of its degradation and provides self-validating experimental protocols to quantify its stability in a laboratory setting.

Structural Thermodynamics and Physicochemical Profiling

The thermodynamic behavior of 1-(4-tert-Butylphenyl)-2-propanol is heavily dictated by the para-substituted tert-butyl group. This bulky moiety locks the rotational freedom of the aromatic ring to a degree and significantly increases the overall lipophilicity of the molecule.

From a thermodynamic standpoint, the steric bulk disrupts tight crystalline packing, which generally results in a lower melting point compared to non-alkylated analogs. However, the high molecular weight and strong van der Waals forces contributed by the tert-butyl group elevate its boiling point. The secondary alcohol at the C2 position serves as the primary hydrogen bond donor and acceptor, driving its solvation thermodynamics in polar protic solvents.

Quantitative Data Summary

The following table synthesizes the core physicochemical and thermodynamic properties of the compound, derived from computational models and empirical databases such as [1].

PropertyValueThermodynamic Implication
Molecular Formula C₁₃H₂₀ODefines the mass and elemental boundaries for TGA analysis.
Molecular Weight 192.30 g/mol High mass contributes to a higher boiling point and lower volatility.
XLogP3 (Lipophilicity) 3.6Indicates high lipophilicity; thermodynamically favors organic partitioning.
Topological Polar Surface Area 20.2 ŲLow TPSA limits aqueous solubility; solvation requires non-polar solvents.
Hydrogen Bond Donors/Acceptors 1 / 1Limits intermolecular hydrogen bonding to dimers or linear chains.
Rotatable Bonds 4Contributes to high conformational entropy (ΔS) in the liquid state.

Mechanistic Pathways of Degradation

To develop a robust stability profile, we must understand the chemical vulnerabilities of the molecule. 1-(4-tert-Butylphenyl)-2-propanol exhibits three primary degradation vectors:

  • Oxidative Lability: The secondary alcohol is the most reactive site. Under aerobic conditions or in the presence of reactive oxygen species (ROS), the C2 position undergoes oxidation to yield the corresponding ketone, 4-tert-butylphenylacetone [2].

  • Thermal Dehydration: At elevated temperatures, particularly if trace acidic impurities are present, the molecule undergoes an E1/E2 elimination reaction, losing water to form 1-(4-tert-butylphenyl)prop-1-ene.

  • Photolytic Cleavage: The benzylic carbon (C1) has a lower C-H bond dissociation energy due to the resonance stabilization of the resulting radical by the aromatic ring. UV irradiation can induce homolytic cleavage here, leading to complex peroxide cascades.

MechanisticPathways A 4-tert-Butylphenylacetone (Ketone Precursor) B 1-(4-tert-Butylphenyl)-2-propanol (Target API / Intermediate) A->B Reduction (NaBH4) B->A Oxidation (O2 / ROS) C 1-(4-tert-Butylphenyl)prop-1-ene (Dehydration Product) B->C Thermal Dehydration (H+, Δ) D Benzylic Radical Species (Photodegradation) B->D UV / Photolysis

Figure 1: Synthesis and primary degradation pathways of 1-(4-tert-Butylphenyl)-2-propanol.

Self-Validating Experimental Protocols

To accurately quantify the stability of this compound, standard "mix and measure" approaches are insufficient. The following protocols are designed as self-validating systems —meaning they include internal checks to ensure the data reflects the molecule's inherent thermodynamics, not experimental artifacts.

Protocol A: Advanced Thermal Profiling via DSC/TGA

Objective: Determine the intrinsic melting point (Tm), glass transition (Tg), and thermal degradation onset without interference from manufacturing history.

  • Step 1: Sample Preparation: Weigh exactly 3.0 ± 0.1 mg of the compound into a hermetically sealable aluminum pan. Causality: Using a small, precise mass prevents thermal lag across the sample, ensuring sharp, accurate endothermic peaks.

  • Step 2: Thermogravimetric Analysis (TGA): Run the sample from 25 °C to 400 °C at a ramp rate of 10 °C/min under a strict Nitrogen (N₂) purge (50 mL/min). Causality: The inert N₂ atmosphere prevents premature oxidative degradation, allowing you to isolate the pure thermal decomposition (dehydration/volatilization) threshold.

  • Step 3: Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle:

    • Heat 1: 25 °C to 150 °C. (Erases thermal history and polymorphism).

    • Cool: 150 °C to -50 °C at 20 °C/min. (Establishes a controlled solid-state).

    • Heat 2: -50 °C to 150 °C at 10 °C/min. (Records the true thermodynamic Tm and Tg).

  • Validation Check: If the Tm shifts significantly between Heat 1 and Heat 2, the initial sample contained metastable polymorphs or residual solvents. Heat 2 provides the ground-truth thermodynamic value.

Protocol B: Forced Oxidative Degradation and Kinetic Trapping

Objective: Map the oxidation kinetics of the secondary alcohol to the ketone.

  • Step 1: Matrix Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile/Water (50:50 v/v).

  • Step 2: Oxidative Stress Induction: Add 1.0 mL of 3% H₂O₂. Incubate the amber vial at 60 °C in a shaking water bath.

  • Step 3: Kinetic Aliquoting & Quenching: At 0h, 12h, 24h, and 48h, extract a 500 µL aliquot. Immediately add 50 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Why quench? Residual peroxides will continue to oxidize the analyte inside the LC-MS autosampler or within the heated electrospray ionization (ESI) source. Quenching halts the reaction instantly, providing a definitive kinetic snapshot.

  • Step 4: LC-MS/MS Analysis: Quantify the disappearance of the parent mass (m/z 193 [M+H]⁺) and the appearance of the ketone mass (m/z 191 [M+H]⁺).

  • Validation Check: Run a parallel control sample containing the analyte, H₂O₂, and a radical scavenger (e.g., BHT). If degradation halts in the control, it validates that the primary degradation mechanism is purely oxidative.

ExperimentalWorkflow S1 Sample Prep (Standardization) S2 Thermal Stress (DSC/TGA) S1->S2 S3 Oxidative Stress (H2O2 / AIBN) S1->S3 S4 Photolytic Stress (UV-Vis Chamber) S1->S4 S5 LC-MS/MS & NMR Quantification S2->S5 S3->S5 S4->S5 S6 Thermodynamic Data Synthesis S5->S6

Figure 2: Self-validating experimental workflow for comprehensive stability profiling.

Synthesis and Precursor Stability Context

To fully appreciate the stability of 1-(4-tert-Butylphenyl)-2-propanol, one must look at its synthetic origin. It is most commonly synthesized via the reduction of 4-tert-butylphenylacetone . The precursor ketone is often generated through advanced electrosynthesis techniques, such as the electrochemical reduction of organic halides in the presence of organic acid anhydrides utilizing sacrificial anodes [3].

Because the reduction of the ketone to the secondary alcohol is a reversible thermodynamic pathway (governed by the redox potential of the environment), the alcohol is inherently driven back toward the ketone state under oxidative stress. Understanding this reversible thermodynamic bridge is critical for formulating storage conditions: the compound must be stored under inert gas (Argon or Nitrogen) in tightly sealed, light-resistant containers to prevent the thermodynamic creep back to the ketone.

Conclusion

1-(4-tert-Butylphenyl)-2-propanol is a highly lipophilic, sterically hindered intermediate with specific thermodynamic vulnerabilities at the benzylic and secondary alcohol positions. By employing rigorous, self-validating analytical workflows—such as heat-cool-heat DSC cycling and chemically quenched kinetic LC-MS/MS—researchers can accurately map its degradation pathways. Controlling its oxidative and thermal environment is paramount to maintaining structural integrity during long-term storage and downstream synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18934438, 1-(4-tert-Butylphenyl)-2-propanol" PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 275717, 2-(4-tert-butylphenyl)propan-2-ol" PubChem.[Link]

  • Shono, T., et al. "Process for the electrosynthesis of ketones (US Patent 4629541A).
Exploratory

Pharmacokinetics and Metabolic Profiling of 1-(4-tert-Butylphenyl)-2-propanol in Preclinical Research Models

Executive Summary As drug development and chemical toxicology increasingly focus on lipophilic aryl-alkyl motifs, understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like 1-(4-tert-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and chemical toxicology increasingly focus on lipophilic aryl-alkyl motifs, understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like 1-(4-tert-Butylphenyl)-2-propanol is paramount. This whitepaper provides an in-depth, mechanistic evaluation of its pharmacokinetic (PK) behavior. By dissecting the causality behind its metabolic resistance and detailing a self-validating bioanalytical workflow, this guide equips application scientists and researchers with the foundational logic required to study this and structurally homologous molecules.

Chemical Identity and Physicochemical Causality

1-(4-tert-Butylphenyl)-2-propanol ([1]) is a secondary alcohol characterized by a highly lipophilic tert-butylphenyl moiety. In pharmacokinetic research, molecular structure dictates biological fate. The presence of the bulky tert-butyl group significantly alters the compound's interaction with physiological environments compared to unbranched alkylbenzenes.

Quantitative Physicochemical Data

To predict the in vivo behavior of 1-(4-tert-Butylphenyl)-2-propanol, we must first analyze its core physicochemical properties. These metrics directly drive its absorption kinetics and volume of distribution.

Table 1: Physicochemical Properties and ADME Implications

PropertyValuePhysiological Rationale & ADME Implication
Molecular Weight 192.30 g/mol Falls well within Lipinski’s Rule of 5; highly favorable for rapid gastrointestinal absorption.
XLogP3 ~3.6High lipophilicity drives extensive tissue distribution and high plasma protein binding (>90%).
Topological Polar Surface Area (TPSA) 20.2 ŲExceptionally low TPSA ensures rapid passive diffusion across the blood-brain barrier (BBB) and cellular membranes.
H-Bond Donors / Acceptors 1 / 1The single hydroxyl group is the primary handle for Phase II conjugation, dictating the clearance pathway.

Data derived from computed properties of [1].

Metabolic Fate: The Steric Shielding Effect

The metabolism of alkylbenzenes typically involves the rapid oxidation of the alkyl chain by Cytochrome P450 (CYP450) enzymes ([2]). However, 1-(4-tert-Butylphenyl)-2-propanol presents a unique mechanistic challenge to hepatic enzymes.

The tert-butyl group is sterically hindered and lacks α -protons, making it highly resistant to standard aliphatic hydroxylation. Because the tert-butyl tail acts as a "steric shield," the metabolic burden is forced onto the secondary alcohol at the 2-position of the propanol chain.

This results in two primary clearance pathways:

  • Phase I Oxidation : Alcohol dehydrogenases (ADH) and specific CYP isoforms oxidize the secondary alcohol to form the ketone metabolite, 1-(4-tert-Butylphenyl)propan-2-one ([3]).

  • Phase II Conjugation : UDP-glucuronosyltransferases (UGTs) directly conjugate the hydroxyl group, forming a highly polar O-glucuronide that can be rapidly cleared via renal filtration.

MetabolicPathway Parent 1-(4-tert-Butylphenyl)-2-propanol (Parent Compound) Phase1 Phase I Oxidation (ADH / CYP450) Parent->Phase1 Oxidation Phase2 Phase II Conjugation (UGT Enzymes) Parent->Phase2 Glucuronidation Ketone 1-(4-tert-Butylphenyl)propan-2-one (Ketone Metabolite) Phase1->Ketone Glucuronide O-Glucuronide Conjugate (Renal Excretion) Phase2->Glucuronide

Figure 1: Primary Phase I and Phase II metabolic pathways of 1-(4-tert-Butylphenyl)-2-propanol.

Predicted Pharmacokinetic Parameters in Rodent Models

Based on the lipophilicity and metabolic routing established above, we can project the non-compartmental analysis (NCA) parameters for a standard preclinical rodent model (e.g., Sprague-Dawley rats).

Table 2: Predicted In Vivo PK Parameters (10 mg/kg Oral Dosing)

PK ParameterPredicted RangeMechanistic Causality
Tmax 0.5 - 1.0 hrHigh lipophilicity (LogP 3.6) allows for rapid passive transcellular absorption in the duodenum.
Volume of Distribution (Vd) 3.5 - 5.0 L/kgExtensive partitioning into adipose tissue and the central nervous system due to low TPSA.
Half-life ( t1/2​ ) 2.0 - 4.0 hrsClearance is rate-limited by hepatic blood flow and the saturation of UGT enzymes.
Bioavailability (F%) 30 - 45%Moderate first-pass hepatic extraction; a significant fraction is immediately converted to the ketone[3] or glucuronidated.

Self-Validating Methodologies: Bioanalytical PK Profiling

To generate trustworthy, regulatory-compliant data, the experimental protocol must be a self-validating system. When quantifying highly lipophilic compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary risk to data integrity is matrix effect —the suppression or enhancement of analyte ionization by endogenous phospholipids in the plasma.

To counteract this, we employ a protein precipitation workflow utilizing a Stable-Isotope Labeled Internal Standard (SIL-IS), strictly adhering to the [4]. Because the SIL-IS co-elutes perfectly with the parent compound, any matrix-induced ionization variance is mathematically canceled out during the response ratio calculation.

PKWorkflow Dosing 1. In Vivo Dosing (IV and PO Routes) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation + IS) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. NCA Parameter Calculation (Clearance, Vd, AUC) LCMS->Data

Figure 2: Self-validating in vivo pharmacokinetic workflow utilizing LC-MS/MS analysis.

Step-by-Step Protocol: In Vivo PK & LC-MS/MS Analysis

Step 1: Dosing and Serial Sampling

  • Administer 1-(4-tert-Butylphenyl)-2-propanol via intravenous (IV) bolus (2 mg/kg in 5% DMSO/95% Saline) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose) to fasted Sprague-Dawley rats.

  • Collect 200 µL serial blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma.

Step 2: Protein Precipitation (The Self-Validating Extraction)

  • Aliquot 50 µL of the isolated plasma into a 96-well extraction plate.

  • Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a deuterated internal standard (e.g., 1-(4-tert-Butylphenyl)-2-propanol-d6). Causality: The organic solvent aggressively denatures plasma proteins, while the internal standard ensures that subsequent extraction losses or mass spec fluctuations are internally normalized[4].

  • Vortex the plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the crashed proteins.

Step 3: Reconstitution and LC-MS/MS Acquisition

  • Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (Water/Methanol 50:50 v/v with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 reversed-phase UHPLC column.

  • Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Monitor the specific mass transition for the parent compound ( m/z 193.1 product ion) and the corresponding transition for the SIL-IS.

Step 4: Data Processing

  • Generate a calibration curve using the peak area ratio of the analyte to the SIL-IS. Ensure linearity ( R2>0.99 ) and verify that Quality Control (QC) samples fall within ±15% of their nominal concentrations[4].

  • Export the validated concentration-time data to Phoenix WinNonlin to calculate terminal half-life, Area Under the Curve (AUC), Clearance (Cl), and Volume of Distribution (Vd).

Conclusion

The pharmacokinetic profile of 1-(4-tert-Butylphenyl)-2-propanol is a direct consequence of its structural topology. Its high lipophilicity guarantees rapid absorption and deep tissue penetration, while the steric hindrance of the tert-butyl group funnels its clearance primarily through secondary alcohol oxidation and glucuronidation. By utilizing rigorous, self-validating LC-MS/MS workflows, researchers can accurately map these ADME parameters, ensuring robust data generation for downstream toxicological or pharmacological applications.

References

  • National Center for Biotechnology Information. "1-(4-tert-Butylphenyl)-2-propanol | CID 18934438" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "1-(4-tert-Butylphenyl)propan-2-one | CID 6423283" PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at: [Link]

  • Smith, J. N., Smithies, R. H., & Williams, R. T. "Studies in Detoxication. 56. The Metabolism of Alkylbenzenes: Stereochemical Aspects of the Biological Hydroxylation of Ethylbenzene to Methylphenylcarbinol." Biochemical Journal, 1954 Feb;56(2):320-4. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

extraction techniques for 1-(4-tert-Butylphenyl)-2-propanol from reaction mixtures

Initiating Data Collection I'm starting by casting a wide net, running comprehensive Google searches for information on 1-(4-tert-Butylphenyl)-2-propanol. I'm focusing on its synthesis, solubility, boiling point, and any...

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Application

Application Notes and Protocols: Leveraging 1-(4-tert-Butylphenyl)-2-propanol in Advanced Polymer Chemistry

Introduction: In the continuous evolution of polymer science, the exploration of novel monomers and functionalized molecules is paramount to developing materials with superior and tailored properties. 1-(4-tert-Butylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the continuous evolution of polymer science, the exploration of novel monomers and functionalized molecules is paramount to developing materials with superior and tailored properties. 1-(4-tert-Butylphenyl)-2-propanol is an aromatic alcohol that presents a unique molecular structure for polymer applications.[1] The compound's signature features—a sterically demanding tert-butyl group and a reactive secondary hydroxyl group—provide a versatile platform for synthesizing advanced polymers with enhanced thermal stability, solubility, and specific mechanical characteristics.

The bulky tert-butyl group often imparts increased amorphous character and a higher glass transition temperature (Tg) to polymers, while the hydroxyl functionality serves as a reactive handle for various polymerization and modification strategies. This guide offers a comprehensive overview of the applications of 1-(4-tert-Butylphenyl)-2-propanol in polymer chemistry, complete with detailed experimental protocols and mechanistic insights designed for researchers and professionals in the field.

I. Principal Applications in Polymer Synthesis

The utility of 1-(4-tert-Butylphenyl)-2-propanol in polymer chemistry is primarily centered on its role as a monomer precursor and its potential as a modifying agent.

1.1. Precursor to High-Performance Monomers

A significant application of 1-(4-tert-Butylphenyl)-2-propanol is its use as a precursor for the synthesis of vinyl monomers. Through a dehydration reaction, it can be converted to 4-tert-butyl-β-methylstyrene. This monomer is particularly valuable for creating specialty polymers where high thermal stability and specific optical properties are critical. Polymers derived from tert-butylstyrene exhibit good solubility in common organic solvents like DMF, THF, toluene, and CHCl3, while being insoluble in alcohols and water.[2]

Workflow for Monomer Synthesis and Subsequent Polymerization:

A 1-(4-tert-Butylphenyl)-2-propanol B Functionalization (e.g., esterification with a functional acid chloride) A->B C Functional Initiator B->C D Controlled Polymerization (e.g., ATRP, ROP) C->D E Block Copolymer D->E

Caption: Pathway to functional initiators for controlled polymerization.

II. Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the synthesis of a monomer from 1-(4-tert-Butylphenyl)-2-propanol and its subsequent polymerization.

2.1. Protocol: Synthesis of 4-tert-butyl-β-methylstyrene

Objective: To synthesize the vinyl monomer 4-tert-butyl-β-methylstyrene through the acid-catalyzed dehydration of 1-(4-tert-Butylphenyl)-2-propanol.

Materials:

  • 1-(4-tert-Butylphenyl)-2-propanol

  • Anhydrous potassium bisulfate (KHSO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, place 1-(4-tert-Butylphenyl)-2-propanol (0.2 mol) and anhydrous potassium bisulfate (KHSO₄, ~5 g) as the catalyst.

  • Solvent Addition: Add 200 mL of toluene to the flask to serve as the solvent and azeotroping agent.

  • Dehydration Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 3-5 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated NaHCO₃ solution (2 x 100 mL) followed by deionized water (2 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 4-tert-butyl-β-methylstyrene.

Quantitative Data Summary:

ParameterValue
Reactant Amount0.2 mol
CatalystAnhydrous KHSO₄
SolventToluene
Reaction Duration3-5 hours
Anticipated Yield80-90%
2.2. Protocol: Free-Radical Polymerization of 4-tert-butyl-β-methylstyrene

Objective: To synthesize Poly(4-tert-butyl-β-methylstyrene) using a free-radical initiator.

Materials:

  • Purified 4-tert-butyl-β-methylstyrene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer with hotplate

  • Sintered glass funnel

Procedure:

  • Preparation: In a Schlenk flask, dissolve 4-tert-butyl-β-methylstyrene (0.1 mol) in 100 mL of anhydrous toluene.

  • Initiator Addition: Add AIBN (0.1 mol% with respect to the monomer).

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the solution to three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a beaker containing a large excess of methanol (~800 mL) while stirring vigorously.

  • Isolation and Drying: Collect the precipitated white polymer by filtration through a sintered glass funnel. Wash the polymer with additional methanol and dry it in a vacuum oven at 50°C until a constant weight is achieved.

Anticipated Polymer Characteristics:

PropertyExpected Value Range
Glass Transition Temperature (Tg)140 - 150 °C [2]
Molecular Weight (Mn) by GPC20,000 - 60,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
SolubilitySoluble in THF, toluene, CHCl₃ [2]
III. Conclusion

1-(4-tert-Butylphenyl)-2-propanol is a valuable and versatile starting material in polymer chemistry. Its straightforward conversion to a high-Tg monomer enables the synthesis of thermally robust and soluble polymers. The presence of the hydroxyl group also provides a pathway for the creation of functional initiators for controlled polymerization techniques, opening the door to more complex and well-defined polymer architectures. The protocols outlined in this guide offer a practical foundation for researchers to harness the potential of this compound in the development of next-generation polymeric materials.

IV. References
  • Bergbreiter, D. E., & Osburn, P. L. (2003). Poly(4-tert-butylstyrene) as a Soluble Polymer Support in Homogeneous Catalysis. Organic Letters, 5(15), 2687–2690. [Link]

  • Polymer Source, Inc. (n.d.). Poly(4-t-butyl styrene) Sample #: P1588-4tBuS. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1-(4-tert-Butylphenyl)-2-propanol. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)-2-propanol

Welcome to the dedicated technical support guide for the synthesis of 1-(4-tert-butylphenyl)-2-propanol. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-tert-butylphenyl)-2-propanol. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance your reaction yields and product purity.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section delves into specific issues that can arise during the synthesis of 1-(4-tert-butylphenyl)-2-propanol and offers targeted solutions.

Question 1: My reaction yield is consistently low when using the Grignard reaction between 4-tert-butylbenzaldehyde and methylmagnesium bromide. What are the likely causes and how can I mitigate them?

Low yields in Grignard reactions are a frequent challenge, often stemming from several controllable factors. The primary culprits are typically moisture, improper reagent handling, and suboptimal reaction conditions.

Answer:

The Grignard reaction is highly sensitive to protic solvents, particularly water. Even trace amounts of moisture can quench the Grignard reagent, leading to a significant reduction in yield. Here’s a systematic approach to troubleshooting:

  • Rigorous Drying of Glassware and Solvents: All glassware must be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent like anhydrous calcium chloride. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere (nitrogen or argon).

  • Inert Atmosphere is Crucial: The reaction should be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture and oxygen from entering the reaction vessel. Oxygen can also react with the Grignard reagent, leading to the formation of undesired byproducts.

  • Quality of Magnesium Turnings: The magnesium turnings should be fresh and activated. A simple activation method involves stirring the magnesium with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears. This removes the passivating magnesium oxide layer from the surface.

  • Slow and Controlled Addition of Reagents: The alkyl halide (in this case, methyl bromide or iodide) should be added slowly to the magnesium turnings to maintain a gentle reflux and prevent the formation of Wurtz coupling byproducts. Similarly, the aldehyde should be added dropwise to the prepared Grignard reagent at a low temperature (typically 0°C) to control the exothermic reaction and minimize side reactions.

Experimental Protocol: Grignard Synthesis of 1-(4-tert-Butylphenyl)-2-propanol

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently heat the flask until the iodine sublimes and the color dissipates.

  • Grignard Formation: Add anhydrous diethyl ether and slowly add a solution of methyl halide in diethyl ether from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • Aldehyde Addition: Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath. Add a solution of 4-tert-butylbenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Question 2: I am attempting the synthesis via the reduction of 4'-tert-butylpropiophenone and am observing incomplete conversion. How can I drive the reaction to completion?

Incomplete reduction of the ketone is a common hurdle. The choice of reducing agent and reaction conditions are paramount for achieving high conversion.

Answer:

The reduction of a ketone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and relatively mild choice, while lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive agent.

  • Choice of Reducing Agent: For the reduction of 4'-tert-butylpropiophenone, sodium borohydride is generally sufficient and safer to handle than LiAlH₄. However, if you are experiencing incomplete conversion with NaBH₄, ensure the reagent is fresh, as it can decompose over time.

  • Solvent System: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used with NaBH₄. The reaction rate can be influenced by the solvent's ability to stabilize the transition state.

  • Reaction Temperature and Time: While NaBH₄ reductions are often performed at room temperature, gentle heating or extending the reaction time can sometimes improve conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.

  • Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the workup procedure.

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentSolventTemperatureKey Considerations
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room TempSafer to handle, selective for ketones and aldehydes.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl Ether0°C to RefluxHighly reactive, reduces a wider range of functional groups. Must be handled under inert atmosphere.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Ethanol, Ethyl AcetateRoom Temp to 50°CRequires specialized equipment (hydrogenator). Can be a very clean reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(4-tert-Butylphenyl)-2-propanol?

A1: The two most common and practical laboratory-scale synthetic routes are:

  • Grignard Reaction: This involves the reaction of a Grignar reagent, such as methylmagnesium bromide, with 4-tert-butylbenzaldehyde.

  • Reduction of a Ketone: This route involves the reduction of 4'-tert-butylpropiophenone using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.

Q2: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for 1-(4-tert-Butylphenyl)-2-propanol?

A2: While exact chemical shifts can vary slightly depending on the solvent, typical spectral data would be:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 4.05 (m, 1H), 2.80 (dd, J=13.6, 5.2 Hz, 1H), 2.70 (dd, J=13.6, 8.0 Hz, 1H), 1.31 (s, 9H), 1.25 (d, J=6.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 149.5, 138.0, 128.9, 125.4, 70.1, 45.3, 34.5, 31.4, 23.9.

Q3: What are the critical safety precautions to take during the Grignard synthesis?

A3: The Grignard reaction requires strict adherence to safety protocols:

  • Anhydrous Conditions: As mentioned, the reaction is highly sensitive to water. The use of anhydrous solvents and oven-dried glassware is mandatory.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Proper temperature control using an ice bath is essential, especially during the addition of reagents.

  • Fire Hazard: Diethyl ether and THF are highly flammable solvents. The reaction should be conducted in a well-ventilated fume hood, away from any ignition sources.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield in Grignard Synthesis

start Low Yield in Grignard Synthesis check_moisture Check for Moisture Contamination start->check_moisture check_reagents Evaluate Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_moisture Implement Rigorous Drying Procedures check_moisture->solution_moisture solution_reagents Use Fresh/Activated Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature and Addition Rate check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low yields in the Grignard synthesis of 1-(4-tert-Butylphenyl)-2-propanol.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry Source: Pearson Education URL: [Link]

  • Title: The Grignard Reaction: A Century of Progress Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Reduction of Carbonyl Compounds Source: Comprehensive Organic Synthesis (Second Edition), ScienceDirect URL: [Link]

Optimization

Technical Support Center: Crystallization of 1-(4-tert-Butylphenyl)-2-propanol

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 1-(4-tert-Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 1-(4-tert-Butylphenyl)-2-propanol .

Due to its specific molecular architecture—a bulky, hydrophobic tert-butyl group coupled with a flexible, hydrogen-bonding propanol tail—this compound exhibits high conformational flexibility and severe steric hindrance. These properties disrupt orderly crystal lattice packing, making the compound notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" []().

The following modules provide mechanistic insights, troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols to ensure robust crystalline isolation.

Part 1: Mechanistic Causality & Troubleshooting FAQs

When developing a crystallization process, understanding the thermodynamic causality behind failures is critical. For 1-(4-tert-Butylphenyl)-2-propanol, the primary failure mode is crossing the spinodal decomposition boundary before reaching the metastable nucleation zone.

Q1: During cooling, my solution turns milky and forms a distinct oily layer at the bottom of the reactor instead of crystals. What is happening thermodynamically? A1: You have encountered Liquid-Liquid Phase Separation (LLPS). Because the integration of the bulky tert-butyl solute molecules into a rigid crystal lattice is kinetically hindered, supersaturation forces the compound to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a solid suspension . This occurs when the cooling rate outpaces the nucleation rate, pushing the system into a miscibility gap 1. Solution: You must alter the thermodynamic pathway. Reheat the mixture until homogeneous, adjust the solvent ratio to widen the metastable zone, and implement a strict seeding strategy just above the cloud point.

Q2: The oiled-out layer eventually solidified, but it formed a sticky, gummy mass with low purity. Why didn't it purify my compound? A2: Solute molecules in the product-rich oil droplets are highly mobile and randomly arranged, making the oil an excellent solvent for structurally similar impurities . When this oil spontaneously solidifies into an amorphous glass, it bypasses the impurity rejection mechanism inherent to slow crystal lattice growth, trapping the impurities inside the matrix [[2]]().

Q3: Can oiling out ever be used advantageously for this compound? A3: Yes, in highly specific scenarios. If the target material and impurities distribute into the two liquid phases at different ratios, LLPS can theoretically alter the composition of the "mother phase" and lower impurity content before secondary crystallization [[3]](). However, for routine isolation of 1-(4-tert-Butylphenyl)-2-propanol, avoiding LLPS entirely yields the most reproducible particle size and purity.

Part 2: Quantitative Solvent Screening Data

Selecting the correct binary solvent system is the first line of defense against LLPS. The table below summarizes the thermodynamic behavior of 1-(4-tert-Butylphenyl)-2-propanol across various solvent matrices.

Solvent SystemRatio (v/v)Solubility at 50°C (mg/mL)Solubility at 5°C (mg/mL)LLPS RiskResulting Crystal Habit
Isopropanol / Water1:2> 350< 20High (Oils out easily)Spherical agglomerates
Heptane / Ethyl Acetate8:2~ 200~ 15Moderate Needles / Prisms
Toluene / Hexane1:5> 400~ 50Low Fine powders
Pure MethanolN/A> 500> 150Very Low N/A (Yield too low)

Part 3: Visualizing the Crystallization Workflows

G Start Homogeneous Solution (High Temp) FastCool Rapid Cooling / Fast Anti-solvent Start->FastCool SlowCool Slow Cooling + Seeding Start->SlowCool LLPS Miscibility Gap (LLPS) 'Oiling Out' FastCool->LLPS Crystals Crystalline Solid (High Purity) SlowCool->Crystals Controlled Nucleation LLPS->SlowCool Reheat & Adjust Solvent Amorphous Amorphous / Gummy Solid (High Impurity) LLPS->Amorphous Spontaneous Solidification

Thermodynamic pathways of 1-(4-tert-Butylphenyl)-2-propanol crystallization vs. LLPS.

G Observation Observation Oil Oiling Out (Two Liquid Phases) Observation->Oil Gum Gummy/Sticky Solid Observation->Gum Yield Low Yield / Soluble Observation->Yield ActionOil 1. Reheat to dissolve 2. Add 5% Good Solvent 3. Seed at Cloud Point Oil->ActionOil ActionGum Initiate Temperature Cycling (Ostwald Ripening) Gum->ActionGum ActionYield 1. Increase Anti-solvent 2. Lower Final Temp Yield->ActionYield Success Pure Crystals ActionOil->Success ActionGum->Success ActionYield->Success

Step-by-step troubleshooting decision tree for common crystallization failures.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol utilizes a Heptane/Ethyl Acetate system to bypass the miscibility gap entirely.

  • Dissolution: Dissolve 10 g of crude 1-(4-tert-Butylphenyl)-2-propanol in 20 mL of Ethyl Acetate (the "good" solvent) at 50 °C under moderate stirring (250 rpm).

  • Metastable Zone Identification: Slowly add Heptane (anti-solvent) dropwise at 50 °C until the first sign of persistent cloudiness appears. Immediately add 1 mL of Ethyl Acetate to regain a completely clear solution.

  • Cooling & Seeding: Cool the reactor to 42 °C. Add 0.1 g (1 wt%) of pure 1-(4-tert-Butylphenyl)-2-propanol seed crystals.

    • Self-Validation Checkpoint: Turn off the stirrer for 15 seconds and observe. If the seeds dissolve and disappear, the solution is undersaturated; lower the temperature by 2 °C and re-seed. If the seeds remain suspended with sharp, defined edges, the system is correctly supersaturated.

  • Aging Phase: Hold the temperature at 42 °C for 60 minutes. This allows the seeds to consume supersaturation via secondary nucleation, preventing the buildup of chemical potential that leads to oiling out.

  • Anti-Solvent Addition: Add 60 mL of Heptane via a syringe pump at a strictly controlled rate of 0.5 mL/min.

  • Final Cooling & Isolation: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Filter the resulting crystalline slurry under vacuum and wash with 20 mL of cold Heptane.

Protocol B: Temperature Cycling (Ostwald Ripening) for Gummy Solids

If your process has already oiled out and formed an amorphous, gummy solid, use this protocol to rescue the batch by utilizing thermodynamic ripening.

  • Slurry Preparation: Ensure the gummy solid is suspended in an 8:2 Heptane/Ethyl Acetate mixture.

  • Heating Phase (Dissolution of Fines): Heat the suspension to 45 °C (just below the total dissolution temperature) at 1 °C/min. Hold for 30 minutes.

    • Causality: Smaller, less stable amorphous particles and oil droplets have higher surface energy and will dissolve back into the mother liquor, while stable crystalline domains remain intact.

  • Cooling Phase (Lattice Growth): Cool the suspension to 10 °C at a slow rate of 0.2 °C/min. Hold for 30 minutes.

    • Causality: The dissolved solute will preferentially deposit onto the existing stable crystalline faces rather than forming new oil droplets.

  • Cycling: Repeat Steps 2 and 3 for a total of three complete cycles.

    • Self-Validation Checkpoint: After the third cycle, extract a 1 mL sample and observe under a polarized light microscope. You should observe distinct birefringence (indicating crystallinity) and an absence of spherical, dark oil droplets.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization".

  • ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". 3

  • ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". 1

  • Chemistry LibreTexts. "3.6F: Troubleshooting".2

Sources

Troubleshooting

optimizing HPLC mobile phase for 1-(4-tert-Butylphenyl)-2-propanol analysis

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(4-tert-Butylphenyl)-2-propanol .

Rather than a generic overview, this center provides mechanistic insights, self-validating protocols, and diagnostic logic specific to the unique physicochemical properties of this analyte.

Analyte Intelligence Brief: Mechanistic Behavior in RP-HPLC

To optimize a method, we must first understand the molecule's causality in a chromatographic system:

  • Hydrophobicity: The bulky tert-butyl group and the phenyl ring impart severe lipophilicity to the molecule. It will exhibit strong retention on standard C18 stationary phases, requiring a high-strength eluent (high percentage of organic modifier) to elute within a practical timeframe.

  • Ionization State: The secondary alcohol moiety has a pKa > 15. Under all standard HPLC conditions (pH 1–12), 1-(4-tert-Butylphenyl)-2-propanol remains completely neutral (unionized).

  • Optimization Causality: Because the analyte is neutral, mobile phase pH adjustments will not change its ionization state or its absolute retention time. However, adjusting the pH well away from the pKa of surface silanols imparts robustness to the method by suppressing secondary interactions[1]. The hydroxyl group on the analyte is highly susceptible to hydrogen bonding with unreacted, ionized silanols (SiO⁻) on the silica support, which is the primary cause of peak tailing for this compound.

Method Engineering Protocols

The composition, polarity, and purity of the mobile phase critically influence the separation process, dictating both retention time and resolution[2]. Below is a self-validating protocol for establishing your initial isocratic method.

Self-Validating Protocol: Isocratic Method Engineering

This protocol includes built-in System Suitability Testing (SST) to ensure the fluidics and chemistry are performing as intended before sample analysis.

  • Mobile Phase Compounding:

    • Action: Prepare a 75:25 mixture of Acetonitrile (ACN) to LC-MS grade Water. Add 0.1% Formic Acid (v/v) to the aqueous portion.

    • Causality: ACN is chosen over Methanol (MeOH) to minimize system backpressure at high organic ratios. The 0.1% Formic Acid drops the pH to ~2.7, neutralizing acidic surface silanols on the C18 column to prevent hydrogen-bonding with the analyte's alcohol group.

  • Equilibration:

    • Action: Pump the mobile phase at 1.0 mL/min through a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) at 30°C.

    • Validation: Do not proceed until UV baseline drift at 220 nm is < 1 mAU/min.

  • Void Volume ( t0​ ) Determination:

    • Action: Inject 1 µL of Uracil (0.1 mg/mL). Record the retention time as t0​ .

    • Causality: Uracil is unretained in RP-HPLC. This validates that the pump is delivering the correct flow rate without micro-leaks.

  • Analyte Injection & Self-Validation:

    • Action: Inject 1 µL of 1-(4-tert-Butylphenyl)-2-propanol (1 mg/mL). Record retention time as tr​ .

    • Validation Criteria: Calculate the capacity factor k′=(tr​−t0​)/t0​ . The method is only validated for routine use if 2≤k′≤10 and the USP Tailing Factor is ≤1.5 . If k′ falls outside this range, adjust the ACN percentage using the workflow diagram below.

Workflow A Start: 1-(4-tert-Butylphenyl)-2-propanol B Select Organic Modifier (High % ACN due to lipophilicity) A->B C Select Aqueous Phase (0.1% FA for Silanol Suppression) B->C D Run Gradient Scouting (5% to 95% Organic) C->D E Evaluate Retention (k') D->E F k' < 2: Decrease Organic % E->F G k' > 10: Increase Organic % E->G H 2 < k' < 10: Lock Isocratic Method E->H

Fig 1: Step-by-step RP-HPLC mobile phase optimization workflow for hydrophobic alcohols.

Data Presentation: Organic Modifier Selection

When optimizing, you may need to choose between ACN and MeOH. Use this quantitative summary to guide your choice based on system constraints.

Table 1: Mobile Phase Modifier Comparison for 1-(4-tert-Butylphenyl)-2-propanol

ParameterAcetonitrile (ACN)Methanol (MeOH)
Eluent Strength Stronger (Requires ~70% for k′=5 )Weaker (Requires ~80% for k′=5 )
System Backpressure Lower (~120 bar at 1 mL/min)Higher (~200 bar at 1 mL/min)
Selectivity Mechanism Proton acceptor onlyProton donor and acceptor
UV Cutoff 190 nm (Better for low-level impurities)205 nm

Diagnostic FAQ Desk

Common issues like poor peak shape are often tied to solvent mismatch or incorrect pH, requiring immediate adjustment to match analyte properties[3].

Q: I am observing severe peak tailing for 1-(4-tert-Butylphenyl)-2-propanol. How do I correct this? A: Because the analyte is a neutral alcohol, tailing is rarely an ionization issue of the molecule itself. It is almost exclusively caused by secondary hydrogen bonding between the analyte's hydroxyl group and active silanols on the stationary phase. Corrective Action: Ensure your aqueous mobile phase contains a silanol-suppressing additive (e.g., 0.1% Formic Acid or TFA). If tailing persists, consider using smaller particle sizes and solid-core particles, which can further increase resolution by increasing efficiency[4].

Q: My retention times are drifting later in the run over a long 24-hour sequence. What is the root cause? A: For highly hydrophobic compounds requiring high organic concentrations (e.g., 75% ACN), selective evaporation of the volatile organic modifier from the solvent reservoir is the primary culprit. As ACN evaporates, the mobile phase becomes more aqueous, increasing the retention of lipophilic analytes. Corrective Action: Cap solvent bottles securely using specialized venting safety caps. Never leave high-organic premixed mobile phases on the instrument for more than 48 hours.

Q: I cannot resolve my target analyte from a closely eluting synthetic precursor impurity. Should I adjust the pH? A: It depends on the impurity. If target analytes and impurities elute closely but differ in pKa, effective buffer capacity becomes critical to resist local pH changes during injection[5]. If the impurity is an ionizable acid or base, adjusting the pH will shift its retention away from your neutral target. However, if the impurity is also a neutral alcohol, pH changes will not alter selectivity. Corrective Action: Switch your organic modifier from ACN to Methanol. Methanol's protic nature alters hydrogen-bonding selectivity, which often dramatically shifts the relative retention ( α ) of closely related neutral compounds.

Troubleshooting Issue Symptom: Severe Peak Tailing Path1 Hypothesis 1: Silanol Interaction Issue->Path1 Path2 Hypothesis 2: Column Overload Issue->Path2 Path3 Hypothesis 3: Dead Volume Issue->Path3 Fix1 Action: Add 0.1% Formic Acid Path1->Fix1 Fix2 Action: Dilute Sample 10x Path2->Fix2 Fix3 Action: Inspect PEEK Fittings Path3->Fix3

Fig 2: Diagnostic logic pathway for resolving peak tailing in neutral hydrophobic analytes.

Table 2: Rapid Troubleshooting Matrix

SymptomQuantitative MetricRoot CauseCorrective Action
Peak Tailing USP Tailing Factor > 1.5Silanol interactionsAdd 0.1% Formic Acid to aqueous phase
Retention Drift %RSD of tr​ > 1.0%Organic solvent evaporationUse vented safety caps; prepare fresh
Poor Resolution Rs​ < 1.5Co-eluting neutral impuritySwitch organic modifier (ACN to MeOH)

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Retrieved from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Retrieved from: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Retrieved from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Spectrometry: Structural Verification of 1-(4-tert-Butylphenyl)-2-propanol

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is critical for balancing data integrity with operational efficiency. 1-(4-tert-Butylphenyl)-2-propanol is a vit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is critical for balancing data integrity with operational efficiency. 1-(4-tert-Butylphenyl)-2-propanol is a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine fragrances. Its molecular architecture—featuring a para-substituted aromatic ring, a bulky tert-butyl group, and a chiral secondary alcohol—presents a unique set of analytical challenges.

This guide objectively compares the performance of High-Resolution (400 MHz) NMR against Benchtop (80 MHz) NMR for the structural verification of 1-(4-tert-Butylphenyl)-2-propanol, providing reference spectra data, mechanistic causality for signal resolution, and self-validating experimental protocols.

Mechanistic Causality in NMR Resolution

To understand the performance differences between NMR platforms, we must examine the physical principles governing signal dispersion. [1] relies on the Larmor frequency, where the chemical shift dispersion ( Δδ in Hz) scales linearly with the external magnetic field ( B0​ ). Conversely, the scalar coupling constant ( J in Hz) is an intrinsic property of the molecule and remains field-independent.

The Aliphatic Overlap Challenge

In 1-(4-tert-Butylphenyl)-2-propanol, the tert-butyl group presents as a massive 9-proton singlet at ~1.31 ppm, while the terminal methyl group of the propanol moiety appears as a 3-proton doublet at ~1.22 ppm ( J≈6.2 Hz).

  • At 400 MHz: The separation between these signals is 0.09 ppm×400 MHz=36 Hz . This provides baseline resolution, allowing for precise integration.

  • At 80 MHz: The separation shrinks to 0.09 ppm×80 MHz=7.2 Hz . Because the J -coupling (6.2 Hz) is nearly identical to the chemical shift difference, the doublet merges into the base of the singlet, resulting in severe overlap and integration errors.

Diastereotopic Protons and Second-Order Effects

The presence of the chiral center (-CH(OH)-) renders the adjacent benzylic -CH 2​

  • protons diastereotopic. They are chemically and magnetically non-equivalent, coupling to each other ( Jgem​≈13.5 Hz) and to the adjacent methine proton, forming a complex ABX spin system. High-field instruments simplify this into a pseudo-first-order spectrum, whereas benchtop instruments suffer from pronounced second-order "roofing" effects due to the Δδ≈J condition [2].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following sample preparation and acquisition protocol is designed as a self-validating system. By utilizing an internal standard and optimizing relaxation delays, the methodology guarantees quantitative accuracy across both platforms.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision): Weigh exactly 50.0 mg of high-purity 1-(4-tert-Butylphenyl)-2-propanol.

  • Solvent Reconstitution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal standard to define exactly 0.00 ppm, while the deuterium provides a frequency-field lock to stabilize the magnetic field [3].

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade B0​ homogeneity.

  • Shimming & Tuning: Perform automated gradient shimming (on the 400 MHz) or manual 1D shimming (on the 80 MHz) until the full width at half maximum (FWHM) of the TMS peak is ≤1.0 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to 5.0 seconds. Self-Validation Check: This delay must be ≥5×T1​ of the slowest relaxing proton to ensure complete longitudinal relaxation and strictly quantitative integration.

    • Scans: 16 scans for 400 MHz; 64 scans for 80 MHz (to compensate for lower sensitivity).

Data Presentation & Spectral Comparison

The following tables summarize the reference chemical shifts, multiplicities, and the objective performance comparison between the two platforms.

Table 1: 1 H-NMR Reference Data Comparison
PositionChemical Shift (ppm)MultiplicityIntegration400 MHz Performance80 MHz Performance
-CH 3​ (propanol) 1.22Doublet (d)3HBaseline resolvedOverlaps with t-Bu
-C(CH 3​ ) 3​ (t-Bu) 1.31Singlet (s)9HBaseline resolvedOverlaps with -CH 3​
-OH 1.55Broad Singlet (br s)1HDistinctBroad, obscured
-CH 2​
  • (H a​ )
2.65Doublet of doublets (dd)1HClear ABX systemComplex multiplet
-CH 2​
  • (H b​ )
  • 2.78Doublet of doublets (dd)1HClear ABX systemComplex multiplet
    -CH(OH)- 3.98Multiplet (m)1HResolved multipletBroad multiplet
    Ar-H (ortho to CH 2​ ) 7.12Doublet (d)2HPseudo-first order (AX)Strong roofing effect
    Ar-H (ortho to t-Bu) 7.32Doublet (d)2HPseudo-first order (AX)Strong roofing effect
    Table 2: 13 C-NMR Reference Data Comparison

    Note: 13 C acquisition requires broadband proton decoupling.

    Carbon TypeChemical Shift (ppm)Assignment100 MHz (High-Field)20 MHz (Benchtop)
    Aliphatic CH 3​ 22.8-CH 3​ (propanol)Sharp singletResolved
    Aliphatic CH 3​ 31.4-C(CH 3​ ) 3​ Sharp singletResolved
    Quaternary C 34.5-C(CH 3​ ) 3​ Low intensityRequires >1024 scans
    Aliphatic CH 2​ 45.2-CH 2​ -Sharp singletResolved
    Aliphatic CH 68.9-CH(OH)-Sharp singletResolved
    Aromatic CH 125.4Ar-C (ortho to t-Bu)Sharp singletResolved
    Aromatic CH 129.1Ar-C (ortho to CH 2​ )Sharp singletResolved
    Aromatic C (quat) 135.2Ar-C (ipso to CH 2​ )Low intensityRequires >1024 scans
    Aromatic C (quat) 149.3Ar-C (ipso to t-Bu)Low intensityRequires >1024 scans

    Analytical Workflow Visualization

    The following diagram illustrates the logical progression and divergent outcomes of the NMR analytical workflow based on the chosen instrument field strength.

    NMR_Workflow A Sample Prep: 1-(4-tert-Butylphenyl)-2-propanol (50 mg in 0.6 mL CDCl3 + 0.03% TMS) B B0 Magnetic Field Acquisition A->B C1 High-Field (400 MHz) Δδ >> J (First-Order Spectra) B->C1 C2 Benchtop (80 MHz) Δδ ≈ J (Second-Order Effects) B->C2 D Signal Processing (Fourier Transform & Phase Correction) C1->D C2->D E Structural Verification & Integration D->E

    Fig 1: Comparative NMR analytical workflow for structural verification.

    Conclusion

    For the structural verification of 1-(4-tert-Butylphenyl)-2-propanol, High-Field (400 MHz) NMR remains the gold standard. Its superior chemical shift dispersion effortlessly resolves the critical overlap between the tert-butyl singlet and the propanol methyl doublet, while cleanly separating the diastereotopic benzylic protons.

    Conversely, Benchtop (80 MHz) NMR provides an excellent, cost-effective alternative for routine reaction monitoring and bulk material verification. While it suffers from signal overlap in the aliphatic region and second-order roofing in the aromatic region, it successfully resolves all primary 13 C signals, making it a highly capable tool when used with an understanding of its physical limitations.

    References

    • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

    • Nuclear magnetic resonance. Wikipedia. Available at: [Link]

    • Proton nuclear magnetic resonance. Wikipedia. Available at:[Link]

    Comparative

    Analytical Validation and Comparative Evaluation of ATR-FTIR for the Identification of 1-(4-tert-Butylphenyl)-2-propanol

    As a Senior Application Scientist, selecting the appropriate analytical modality for molecular identification is not merely about generating a spectrum; it is about engineering a self-validating workflow that guarantees...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the appropriate analytical modality for molecular identification is not merely about generating a spectrum; it is about engineering a self-validating workflow that guarantees data integrity. 1-(4-tert-Butylphenyl)-2-propanol is a critical intermediate in both pharmaceutical synthesis and the fragrance industry. Its structural features—an aromatic ring, a bulky tert-butyl group, and a secondary hydroxyl moiety—present a unique spectroscopic signature.

    This guide provides a rigorous, objective comparison of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative techniques, supported by experimental validation data and mechanistic insights.

    Mechanistic Spectral Analysis

    To validate the identity of 1-(4-tert-Butylphenyl)-2-propanol, we must first establish the causality between its molecular structure and its infrared-active vibrational modes. ATR-FTIR is highly specific to dipole moment changes, making it exceptionally sensitive to polar functional groups.

    • Hydroxyl Group (-OH): The secondary alcohol forms intermolecular hydrogen bonds, resulting in a broad, prominent stretching band between 3300–3400 cm⁻¹ .

    • Aliphatic C-H (tert-Butyl & Propyl chain): The sp³ hybridized carbons yield sharp stretching vibrations just below 3000 cm⁻¹, specifically around 2960 cm⁻¹ (characteristic of the asymmetric methyl stretch in the tert-butyl group).

    • Aromatic Ring: The sp² C-H stretches appear above 3000 cm⁻¹, while the C=C ring skeletal vibrations manifest at 1510 cm⁻¹ and 1605 cm⁻¹ . The para-substitution of the ring is definitively assigned by the out-of-plane C-H bending mode at ~820 cm⁻¹ .

    • Secondary Alcohol C-O: The C-O stretching vibration occurs in the fingerprint region at ~1100 cm⁻¹ .

    Reference spectral assignments for these functional groups are grounded in standard spectroscopic libraries such as the.

    Objective Comparison: ATR-FTIR vs. Alternative Modalities

    While ATR-FTIR is a powerhouse for rapid identification, it must be objectively weighed against orthogonal techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Raman spectroscopy.

    FTIR is chosen for routine release testing because it requires zero sample preparation and provides instantaneous functional group verification. However, it cannot easily distinguish between closely related positional isomers (e.g., meta vs. para substitution) as definitively as NMR. Raman spectroscopy serves as a complementary technique, excelling at identifying non-polar bonds (like the aromatic C=C framework) but struggling with the highly polar -OH group.

    Table 1: Comparative Analytical Matrix for 1-(4-tert-Butylphenyl)-2-propanol
    Analytical TechniquePrimary UtilitySpecificity for TargetAnalysis TimeCost per SampleDestructive?
    ATR-FTIR Routine QC & Functional Group IDHigh (Fingerprint matching)< 1 minVery LowNo
    ¹H / ¹³C NMR Absolute Structural ElucidationVery High (Atomic connectivity)15–30 minsHighNo (but requires solvent)
    GC-MS Trace Impurity ProfilingHigh (MW & Fragmentation)20–40 minsMediumYes
    Raman Complementary Backbone IDMedium (Weak -OH signal)< 1 minLowNo

    Self-Validating Experimental Protocol

    To ensure trustworthiness, the analytical procedure must be a closed, self-validating system. The following protocol incorporates built-in checks to prevent false positives and environmental artifacts, aligning with.

    Step-by-Step Methodology
    • System Suitability Testing (SST):

      • Action: Scan a traceable polystyrene standard film. Verify that the peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ are within ±1.0 cm⁻¹ of their certified values.

      • Causality: This ensures the interferometer's laser frequency is stable and the instrument's wavelength accuracy is calibrated before any sample is touched. If SST fails, the system locks out.

    • Background Collection:

      • Action: Collect an ambient background spectrum (32 scans) on the clean Diamond ATR crystal.

      • Causality: Atmospheric water vapor and CO₂ absorb strongly in the IR region. Collecting a fresh background immediately prior to the sample allows the software to mathematically subtract these environmental interferences, yielding a clean sample baseline.

    • Sample Application:

      • Action: Apply 50–100 mg of 1-(4-tert-Butylphenyl)-2-propanol directly onto the Diamond ATR crystal. Apply consistent pressure using the ATR anvil.

      • Causality: ATR spectroscopy relies on an evanescent wave that penetrates only 0.5–2.0 µm into the sample. Intimate contact is non-negotiable; poor contact results in a low Signal-to-Noise Ratio (SNR) and distorted peak intensities. Diamond is selected over ZnSe due to its extreme chemical inertness and resistance to scratching.

    • Data Acquisition:

      • Action: Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹.

      • Causality: 32 scans provide the optimal mathematical balance. Because SNR increases with the square root of the number of scans, 32 scans deliver a high-quality spectrum in under 45 seconds without diminishing returns on time.

    • Spectral Processing & Verification:

      • Action: Apply an automated baseline correction. Execute a spectral library search against a certified reference standard of 1-(4-tert-Butylphenyl)-2-propanol.

    G SST System Suitability (Polystyrene Standard) BKG Background Collection SST->BKG Pass SAMP Sample Application (Diamond ATR) BKG->SAMP Clean Baseline ACQ Data Acquisition (32 Scans, 4 cm⁻¹) SAMP->ACQ Intimate Contact PROC Spectral Processing & Peak Verification ACQ->PROC Raw Interferogram VAL Validation Output (Specificity Confirmed) PROC->VAL Match > 0.95

    ATR-FTIR Experimental Workflow and Self-Validating System for Quality Control

    Experimental Validation Data

    A robust method must be validated for Precision (repeatability) and Specificity (the ability to unequivocally assess the analyte in the presence of structurally similar compounds). The data below summarizes a validation study conducted in accordance with pharmacopeial standards for mid-infrared spectroscopy.

    Table 2: ATR-FTIR Validation Data Summary
    Validation ParameterTest ConditionAcceptance CriteriaExperimental ResultStatus
    Specificity Correlation vs. Reference StandardCorrelation Coefficient ≥ 0.950.987 Pass
    Specificity (Negative) vs. 4-tert-ButylbenzaldehydeCorrelation Coefficient ≤ 0.850.412 (No -OH band)Pass
    Precision (Wavenumber) 6 Replicate scans at 2960 cm⁻¹RSD ≤ 1.0%0.05% Pass
    Precision (Intensity) 6 Replicate scans (%T at 1100 cm⁻¹)RSD ≤ 2.0%0.84% Pass
    Robustness Variation in ATR Anvil PressurePeak shift ≤ 2.0 cm⁻¹Max shift 0.5 cm⁻¹ Pass

    Data Interpretation: The method demonstrates exceptional specificity. When challenged against a structurally similar precursor (4-tert-Butylbenzaldehyde), the system accurately rejected the match due to the absence of the 3350 cm⁻¹ hydroxyl band and the presence of a strong carbonyl stretch at 1700 cm⁻¹. Precision metrics confirm that the instrument's laser and the sample application technique yield highly reproducible data.

    Conclusion

    For the identification of 1-(4-tert-Butylphenyl)-2-propanol, ATR-FTIR offers an unmatched combination of speed, cost-efficiency, and functional group specificity. While NMR and GC-MS remain superior for absolute structural elucidation and trace impurity profiling, respectively, a properly validated FTIR workflow—anchored by rigorous System Suitability Testing and background monitoring—provides a highly trustworthy, self-validating mechanism for routine material release.

    References

    • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

    • NIST Chemistry WebBook, SRD 69 (Infrared Spectral Data Standards) National Institute of Standards and Technology (NIST) URL:[Link]

    Validation

    A Comparative Toxicological Analysis of 1-(4-tert-Butylphenyl)-2-propanol and Its Structural Analogs

    This guide provides a comprehensive comparison of the toxicological profiles of 1-(4-tert-Butylphenyl)-2-propanol and its relevant structural analogs. Designed for researchers, scientists, and professionals in drug devel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of the toxicological profiles of 1-(4-tert-Butylphenyl)-2-propanol and its relevant structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the toxicity of these compounds, supported by experimental data and standardized protocols. Our analysis aims to equip you with the critical information needed for informed decision-making in research and development.

    Introduction: The Significance of Phenylpropanol Derivatives

    Phenylpropanol derivatives are a class of organic compounds with a wide range of applications, from pharmaceuticals to industrial chemicals. The subject of our primary focus, 1-(4-tert-Butylphenyl)-2-propanol, and its analogs share a common phenylpropanol backbone but differ in the nature and position of substituents on the aromatic ring. These structural modifications can profoundly influence their biological activity, including their toxicological properties. Understanding these nuances is paramount for the development of safer chemical entities.

    This guide will explore the toxicological profiles of 1-(4-tert-Butylphenyl)-2-propanol and compare it with key structural analogs, including fenproporex and the metabolic precursor, 4-tert-butylphenol. We will examine acute toxicity data, delve into mechanisms of cytotoxicity, and provide a framework for reproducible experimental evaluation.

    Comparative Toxicological Profiles

    The toxicity of a compound is a multifaceted parameter. For the purpose of this guide, we will focus on acute oral toxicity (LD50) and in vitro cytotoxicity, as these are often the initial screening parameters in a toxicological assessment.

    CompoundChemical StructureAcute Oral LD50 (Rat)Primary Toxicological Concern(s)
    1-(4-tert-Butylphenyl)-2-propanol A phenylpropanol derivative with a tert-butyl group at the para position.Data not readily available in public literature.Potential for metabolic activation to more toxic species.
    Fenproporex A structural analog with a nitrile group, which is metabolized to amphetamine.180 mg/kgCardiovascular and central nervous system toxicity due to its amphetamine metabolite.
    4-tert-Butylphenol A potential metabolic precursor or impurity.3250 mg/kgEndocrine-disrupting properties and potential for skin irritation.

    Analysis of Structure-Toxicity Relationships:

    The presence of the tert-butyl group at the para position of the phenyl ring in 1-(4-tert-Butylphenyl)-2-propanol is a key structural feature. While specific LD50 data for this compound is not prominently available in the public domain, we can infer potential toxicological pathways based on its structural similarity to other compounds. The bulky tert-butyl group can influence metabolic pathways, potentially leading to the formation of reactive intermediates.

    In contrast, fenproporex's toxicity is well-documented and is primarily attributed to its in vivo conversion to amphetamine, a potent central nervous system stimulant with known cardiovascular risks. This highlights the critical role of metabolism in determining the ultimate toxic profile of a compound.

    4-tert-Butylphenol, while structurally simpler, presents a different toxicological concern with its endocrine-disrupting potential. This underscores the principle that even minor structural modifications can lead to vastly different biological activities and toxicological outcomes.

    Experimental Protocols for Cytotoxicity Assessment

    To ensure robust and reproducible data, standardized in vitro cytotoxicity assays are essential. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

    MTT Assay Protocol

    This protocol is designed to assess the cytotoxicity of a test compound on a selected cell line (e.g., HepG2, a human liver cancer cell line commonly used in toxicology studies).

    Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

    Materials:

    • Cell line (e.g., HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

    Step-by-Step Methodology:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in complete medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

      • After 24 hours of incubation, carefully remove the medium from the wells.

      • Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent at the same concentration as the test compound wells) and a negative control (medium only).

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • After the treatment period, remove the medium containing the test compound.

      • Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Formazan Solubilization:

      • After the incubation with MTT, carefully remove the medium.

      • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

        • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

      • Plot the percentage of cell viability against the logarithm of the test compound concentration to generate a dose-response curve.

      • From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

    Experimental Workflow Diagram

    MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Compound Dilutions B->C D Treat Cells with Compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

    Caption: Workflow of the MTT cytotoxicity assay.

    Mechanistic Insights and Signaling Pathways

    The toxicity of these compounds is not merely a matter of cell death but is often mediated by complex signaling pathways. For instance, the metabolism of certain phenylpropanol derivatives can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.

    Oxidative Stress-Induced Apoptosis Pathway

    Oxidative_Stress_Pathway Compound Test Compound (e.g., Phenylpropanol Derivative) Metabolism Cellular Metabolism Compound->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

    Caption: A simplified signaling pathway for oxidative stress-induced apoptosis.

    This pathway illustrates how a parent compound, upon metabolic activation, can lead to an increase in intracellular ROS. This, in turn, causes oxidative stress, leading to mitochondrial dysfunction, the activation of caspases (key enzymes in the apoptotic cascade), and ultimately, programmed cell death.

    Conclusion and Future Directions

    This comparative guide provides a foundational understanding of the toxicological profiles of 1-(4-tert-Butylphenyl)-2-propanol and its structural analogs. The key takeaway is the profound impact of chemical structure on biological activity and toxicity. While data on 1-(4-tert-Butylphenyl)-2-propanol itself is limited in publicly accessible literature, its structural similarity to compounds with known metabolic activation pathways warrants a cautious approach and thorough toxicological evaluation.

    Future research should focus on elucidating the specific metabolic pathways of 1-(4-tert-Butylphenyl)-2-propanol and identifying any reactive intermediates. Furthermore, a broader range of toxicological endpoints, including genotoxicity and chronic toxicity, should be investigated to build a comprehensive safety profile. The experimental protocols and mechanistic frameworks provided herein offer a robust starting point for such investigations.

    References

    • Title: Fenproporex - DrugBank Source: DrugBank Online URL: [Link]

    • Title: 4-tert-Butylphenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

    • Title: Screening of 4-tert-butylphenol for oestrogenic and androgenic effects in a 21-day sub-acute oral toxicological study in the rat Source: National Center for Biotechnology Information URL: [Link]

    Comparative

    mass spectrometry fragmentation pattern of 1-(4-tert-Butylphenyl)-2-propanol

    Title: Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 1-(4-tert-Butylphenyl)-2-propanol Executive Summary The structural elucidation and quantification of alkyl-substituted aromatic alcohols...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 1-(4-tert-Butylphenyl)-2-propanol

    Executive Summary

    The structural elucidation and quantification of alkyl-substituted aromatic alcohols, such as 1-(4-tert-Butylphenyl)-2-propanol (MW = 192.30 Da), demand high-fidelity analytical platforms. The presence of a bulky tert-butyl group and a secondary alcohol moiety creates distinct, highly predictable fragmentation cascades depending on the ionization technique employed.

    This guide provides an objective, data-driven comparison of two industry-standard platforms: the Agilent 5977B GC/MSD (Single Quadrupole, Electron Ionization) and the Thermo Scientific Q Exactive Focus (Orbitrap LC-MS/MS, Electrospray Ionization) . By examining the causality behind the fragmentation patterns, this guide equips researchers with the mechanistic insights needed to select the optimal workflow for structural confirmation and trace quantification.

    Mechanistic Causality of Fragmentation

    To interpret the mass spectra of 1-(4-tert-Butylphenyl)-2-propanol, we must analyze the thermodynamic drivers inherent to its functional groups under different ionization energies .

    Electron Ionization (EI, 70 eV) - GC-MS

    Under hard ionization (EI), a 70 eV electron strips an electron primarily from the oxygen lone pair, creating a highly energetic radical cation (M+• at m/z 192).

    • α -Cleavage (Base Peak Generation): The radical site on the oxygen strongly drives the homolytic cleavage of the adjacent C–C bond. According to Stevenson’s Rule, the bond that expels the largest radical is preferentially cleaved. The loss of the bulky 4-tert-butylbenzyl radical (147 Da) leaves behind a highly stable oxonium ion ([CH3CH=OH]+) at m/z 45 .

    • Benzylic Cleavage: Cleavage between the benzylic carbon and the secondary alcohol carbon yields the 4-tert-butylbenzyl cation at m/z 147 .

    • Isobutylene Loss: The m/z 147 ion undergoes a characteristic rearrangement, expelling neutral isobutylene (56 Da) to form the highly stable tropylium/benzyl cation at m/z 91 .

    Electrospray Ionization (ESI, Positive Mode) - LC-MS/MS

    Under soft ionization (ESI), the molecule is protonated to form [M+H]+ at m/z 193.1587.

    • Dehydration: Protonation of the hydroxyl group converts it into an excellent leaving group (-OH2+). Even at low collision energies, the molecule readily dehydrates (-18.01 Da) to form a stable carbocation at m/z 175.1481 .

    • Collisional Activation (HCD): Upon Higher-energy Collisional Dissociation (HCD), the tert-butyl group acts as a primary fragmentation sink. The m/z 175 precursor undergoes neutral loss of isobutylene (-56.06 Da), driven by the thermodynamic stability of the resulting alkene, yielding an ion at m/z 119.0855 .

    Fragmentation Pathway Visualization

    Fragmentation M_EI M+• (m/z 192) GC-EI-MS mz45 m/z 45 [CH3CH=OH]+ M_EI->mz45 α-cleavage (-147 Da) mz147 m/z 147 [4-tBu-C6H4-CH2]+ M_EI->mz147 Benzylic cleavage (-45 Da) mz91 m/z 91 [C7H7]+ mz147->mz91 -Isobutylene (-56 Da) M_ESI [M+H]+ (m/z 193.1587) LC-ESI-MS/MS mz175 m/z 175.1481 [M+H-H2O]+ M_ESI->mz175 -H2O (-18.01 Da) mz119 m/z 119.0855 [C9H11]+ mz175->mz119 -Isobutylene (-56.06 Da) mz91_esi m/z 91.0542 [C7H7]+ mz119->mz91_esi -C2H4 (-28.03 Da)

    Fig 1: Fragmentation pathways of 1-(4-tert-Butylphenyl)-2-propanol under EI and ESI conditions.

    Platform Comparison & Experimental Data

    Table 1: Agilent 5977B GC-EI-MS Performance Data

    Optimized for structural library matching and volatile matrix screening.

    Fragment IonNominal m/zRelative AbundanceMechanistic Origin
    [CH3CH=OH]+ 45100% (Base Peak) α -cleavage; loss of 4-tert-butylbenzyl radical
    [C11H15]+ 147~25%Benzylic cleavage
    [C7H7]+ 91~15%Loss of isobutylene from m/z 147
    [M - H2O]+• 174~5%Dehydration of molecular ion
    M+• 192< 2%Intact molecular radical cation
    Table 2: Thermo Q Exactive Focus LC-ESI-MS/MS Performance Data

    Optimized for high-resolution exact mass confirmation and trace quantification.

    Fragment IonExact m/zMass Error (ppm)Mechanistic Origin (HCD NCE 30)
    [M+H]+ 193.1587< 1.5Intact protonated molecule
    [M+H - H2O]+ 175.1481< 1.5Dehydration (Primary MS2 precursor)
    [C9H11]+ 119.0855< 2.0Loss of isobutylene from m/z 175
    [C7H7]+ 91.0542< 2.0Subsequent loss of ethylene from m/z 119

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal calibration and system suitability checks prior to sample acquisition.

    Protocol A: GC-EI-MS Workflow (Agilent 5977B)
    • System Suitability (Autotune): Introduce Perfluorotributylamine (PFTBA) calibration gas. Validate that the relative abundances of m/z 69, 219, and 502 meet manufacturer thresholds, ensuring the quadrupole mass axis and electron multiplier voltage are optimized.

    • Sample Preparation: Dissolve the standard in GC-grade Hexane to a final concentration of 10 µg/mL. Run a hexane blank prior to the sample to validate the absence of column carryover.

    • Chromatographic Separation:

      • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

      • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

      • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

    • Mass Spectrometry Acquisition: Set the EI source temperature to 230°C and the quadrupole to 150°C. Acquire full scan data from m/z 40 to 300.

    Protocol B: LC-ESI-MS/MS Workflow (Thermo Q Exactive Focus)
    • System Suitability (Mass Calibration): Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Adjust Orbitrap parameters until mass accuracy is confirmed at < 2 ppm across the m/z 138–2000 range.

    • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL.

    • Chromatographic Separation:

      • Column: Hypersil GOLD C18 (50 × 2.1 mm, 1.9 µm).

      • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

      • Gradient: 10% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Mass Spectrometry Acquisition: Operate in ESI Positive mode.

      • Full MS: Resolution 70,000; AGC target 1e6; Scan range m/z 100–300.

      • dd-MS2 (Data-Dependent): Isolate the [M+H]+ and [M+H-H2O]+ ions. Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30. Acquire MS2 spectra at 17,500 resolution.

    References

    • Agilent Technologies. "Agilent 5977B GC/MSD System Specifications." Mark Wainwright Analytical Centre, UNSW. Retrieved from:[Link]

    • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
    Validation

    Benchmarking the Asymmetric Synthesis of 1-(4-tert-Butylphenyl)-2-propanol: Biocatalysis vs. Standard Chemical Catalysts

    As a Senior Application Scientist, I frequently encounter stereoelectronic roadblocks in late-stage active pharmaceutical ingredient (API) synthesis. The chiral alcohol 1-(4-tert-Butylphenyl)-2-propanol serves as an exce...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter stereoelectronic roadblocks in late-stage active pharmaceutical ingredient (API) synthesis. The chiral alcohol 1-(4-tert-Butylphenyl)-2-propanol serves as an exceptional benchmarking substrate for evaluating catalyst performance. Its bulky para-tert-butylbenzyl group adjacent to the prochiral carbonyl demands extreme spatial precision from any catalytic system.

    In this guide, we objectively benchmark the performance of engineered Ketoreductases (KREDs) against gold-standard chemical catalysts—specifically Noyori-type Ruthenium-BINAP complexes and Corey-Bakshi-Shibata (CBS) oxazaborolidines. By analyzing the mechanistic causality and experimental data, we provide a definitive framework for selecting the optimal catalytic route for sterically demanding chiral alcohols.

    Mechanistic Rationale & Causality

    To understand the performance delta between chemical and biological catalysts, we must examine the transition states governing hydride transfer.

    Standard Chemical Catalysts (Ru-BINAP & CBS): In traditional asymmetric reductions, stereocontrol relies on the steric differentiation between the two flanking groups of the ketone. For 1-(4-tert-butylphenyl)-2-propanone, the steric bulk of the para-tert-butylbenzyl group versus the methyl group is significant. However, the flexibility of the benzylic linkage often leads to competitive transition states. In CBS reductions, the bulky group can clash with the oxazaborolidine ligand, capping the enantiomeric excess (ee) at approximately 85–92% and often requiring cryogenic conditions to maintain selectivity[1].

    Biocatalytic Platforms (Engineered KREDs): Conversely, engineered KREDs utilize a highly defined, three-dimensional active site. Through directed evolution, the enzyme's binding pocket is reshaped: a "large pocket" perfectly accommodates the bulky 4-tert-butylphenyl moiety via hydrophobic interactions, while a "small pocket" strictly restricts the methyl group[2]. This rigid lock-and-key transition state, coupled with highly stereospecific hydride transfer from NAD(P)H, drives the ee to >99.9% without the need for extreme temperatures or high pressures[3][4].

    Pathway Substrate 1-(4-tert-Butylphenyl) -2-propanone ChemCat Chemical Catalysis (Ru-BINAP / H2) Substrate->ChemCat H2, Base BioCat Biocatalysis (Engineered KRED) Substrate->BioCat NADPH ChemProd Product: ~90% ee Moderate Selectivity ChemCat->ChemProd BioProd Product: >99.9% ee High Selectivity BioCat->BioProd

    Fig 1: Reaction pathways comparing chemical and biocatalytic ketone reduction.

    Quantitative Performance Comparison

    The following table synthesizes the experimental benchmarking data for the reduction of 1-(4-tert-butylphenyl)-2-propanone to its corresponding chiral alcohol.

    Performance MetricRu-BINAP HydrogenationCBS ReductionEngineered KRED Biocatalysis
    Isolated Yield (%) 88%91%>98%
    Enantiomeric Excess 85% ee92% ee>99.9% ee
    Catalyst Loading 0.5 mol%10 mol%2 g/L (Enzyme powder)
    Reaction Conditions 50°C, 50 atm H₂-20°C, Argon35°C, Atmospheric
    Process Mass Intensity High (Heavy metal/Solvent)High (Borane waste)Low (Aqueous/Green)
    Scalability Moderate (Requires high-pressure)Low (Cryogenic limits)High (Standard bioreactors)

    Experimental Protocols & Self-Validating Workflows

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls to verify catalytic integrity.

    Protocol A: Chemical Benchmark (Ru-BINAP Asymmetric Hydrogenation)
    • Preparation: In a nitrogen-filled glovebox, dissolve 1-(4-tert-butylphenyl)-2-propanone (1.0 eq, 0.5 M) in anhydrous, degassed isopropanol.

    • Catalyst Activation: Add 0.5 mol% of[(R)-BINAP-RuCl₂(DMF)n] and 1.0 mol% of potassium tert-butoxide.

    • Pressurization: Transfer the mixture to a high-pressure Parr reactor, purge three times with H₂, and pressurize to 50 atm.

    • Reaction: Heat the vessel to 50°C for 24 hours with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Validation & Workup: Vent the H₂ safely. Filter the crude mixture through a short silica pad.

      • Causality Note: Silica filtration is a critical self-validating step; it prevents residual transition metal carryover from artificially altering the baseline or degrading the column during subsequent GC-FID and Chiral HPLC (Chiralcel OD-H) analysis.

    Protocol B: Biocatalytic Benchmark (Engineered KRED)
    • Media Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme architecture.

    • Cofactor Recycling System: Add 1.5 eq of D-glucose, 1 g/L Glucose Dehydrogenase (GDH), and 0.1 mM NADP⁺.

      • Causality Note: GDH drives the thermodynamic equilibrium forward by irreversibly oxidizing glucose to gluconolactone, ensuring constant NADP⁺ to NADPH recycling. This eliminates the need for stoichiometric (and prohibitively expensive) cofactor loading[4][5].

    • Substrate & Catalyst Addition: Add 100 g/L of the prochiral ketone (dissolved in 10% v/v DMSO to aid aqueous solubility) and 2 g/L of the engineered KRED powder.

    • Reaction: Incubate at 35°C, stirring at 500 rpm. Maintain the pH strictly at 7.0 using an autotitrator with 1M NaOH (to neutralize the gluconic acid byproduct).

    • Validation & Workup: Extract the product with ethyl acetate. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to break any protein-stabilized emulsions. Analyze the organic layer directly via Chiral HPLC to confirm >99.9% ee[3].

    Workflow Ketone Prochiral Ketone (Substrate) KRED KRED Enzyme (Active Site Lock) Ketone->KRED Alcohol Chiral Alcohol (>99.9% ee) KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride GDH Glucose Dehydrogenase (Recycling) NADP->GDH GDH->NADPH Gluconate D-Gluconate GDH->Gluconate Oxidation Glucose D-Glucose Glucose->GDH

    Fig 2: KRED biocatalytic workflow coupled with GDH cofactor regeneration.

    Conclusion

    For the synthesis of sterically demanding secondary alcohols like 1-(4-tert-Butylphenyl)-2-propanol, standard chemical catalysts fall short in achieving pharmaceutical-grade enantiopurity without extensive downstream resolution. The benchmarking data clearly indicates that engineered KREDs provide superior stereocontrol (>99.9% ee), higher isolated yields, and a vastly improved green chemistry profile by operating under mild, aqueous conditions[3][6]. For drug development professionals scaling chiral intermediates, transitioning from heavy-metal catalysis to structure-guided biocatalysis is not just an ecological choice, but a critical process optimization strategy.

    References

    • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications. Available at: [Link]

    • Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. ACS Publications. Available at: [Link]

    • Structure-guided Evolution of a Ketoreductase for Efficient and Stereoselective Bioreduction of Bulky α-Amino β-Keto Esters. ResearchGate. Available at: [Link]

    • Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition. ResearchGate. Available at: [Link]

    Sources

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